molecular formula C16H23F3N4O2 B2983878 Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate CAS No. 1982187-39-2

Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate

Katalognummer: B2983878
CAS-Nummer: 1982187-39-2
Molekulargewicht: 360.381
InChI-Schlüssel: KBIBIKARDOZLDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate is a heterocyclic compound featuring a pyrimidine core substituted with methyl and trifluoromethyl groups at the 2- and 6-positions, respectively. The piperidine ring at the 4-position of the pyrimidine is further modified with a tert-butyl carbamate group. This structural motif is common in medicinal chemistry, where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the carbamate acts as a protective group or prodrug moiety .

Eigenschaften

IUPAC Name

tert-butyl N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N4O2/c1-10-20-12(16(17,18)19)9-13(21-10)23-7-5-11(6-8-23)22-14(24)25-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIBIKARDOZLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article explores its biological activity, synthesizing data from various studies and highlighting its implications in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a pyrimidine moiety, which is further modified by a trifluoromethyl group. This unique structure contributes to its biological activity.

1. Antibacterial Activity

Recent studies have demonstrated that compounds similar to tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For instance:

  • Activity Against Drug-resistant Strains : Compounds in this class have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid .
  • Bactericidal Properties : The compound exhibits strong bactericidal properties against both susceptible and drug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, while showing no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

2. Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been investigated, particularly their ability to inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses:

  • Inhibition of IL-1β Release : Compounds structurally related to tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate have been shown to concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages, indicating a potential role in reducing inflammatory responses .

Case Studies

Several studies have explored the structure-activity relationship (SAR) of this compound and its analogs:

CompoundActivityIC50 (μM)Remarks
Compound AAntibacterial2.5Effective against MRSA
Compound BAnti-inflammatory10Inhibits IL-1β release
Compound CAntiviral5Shows robust antiviral potency

These findings highlight the versatility of the compound's biological activities across different pathways.

The mechanisms by which tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate exerts its effects are still under investigation. Computational modeling has suggested potential binding sites within target proteins that may facilitate its inhibitory effects on bacterial growth and inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight Biological Target/Application Reference
Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate 2-methyl, 6-CF₃, tert-butyl carbamate C₁₅H₁₈F₃N₇O 369.34 Undisclosed (Potential kinase inhibitor)
4-Fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide Benzamide (4-fluoro) instead of carbamate C₁₈H₁₈F₄N₄O 382.40 Probable protein-protein interaction inhibitor
1-Methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-1,2,3-triazole-4-carboxamide Triazole carboxamide instead of carbamate C₁₅H₁₈F₃N₇O 369.34 Undisclosed (Herbicidal activity inferred)
Tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate 2-methylsulfonyl, 6-phenoxy C₂₁H₂₈N₄O₅S 448.50 Kinase or enzyme inhibitor candidate
Tert-butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate Pyridine (4-cyano) instead of pyrimidine C₁₆H₂₂N₄O₂ 314.38 Intermediate for anticancer agents

Key Observations :

  • Carbamate vs.
  • Heterocycle Substitution: Substituting pyrimidine with pyridine (e.g., 4-cyanopyridin-2-yl) reduces ring electronegativity, impacting π-π stacking interactions .
  • Trifluoromethyl vs. Sulfonyl/Phenoxy: The 6-CF₃ group in the parent compound offers strong electron-withdrawing effects and hydrophobicity, whereas 2-methylsulfonyl-6-phenoxy substituents increase steric bulk and polarity, likely affecting solubility and membrane permeability .

Physicochemical Properties

Property Parent Compound 4-Fluoro Benzamide Analog Methylsulfonyl-Phenoxy Analog
Molecular Weight 369.34 382.40 448.50
LogP (Predicted) ~2.5 (High lipophilicity) ~3.0 (Increased polarity) ~1.8 (Polar sulfonyl group)
Solubility Low (Hydrophobic CF₃) Moderate (Amide polarity) Low (Bulky phenoxy group)
Metabolic Stability High (CF₃ resists oxidation) Moderate Low (Sulfonyl susceptibility)

Q & A

Q. What are the key synthetic strategies for preparing Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate with high purity?

The synthesis involves two critical steps:

Boc Protection : The piperidine amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a polar solvent (e.g., THF or DCM) under inert atmosphere to prevent hydrolysis .

Pyrimidine Coupling : A nucleophilic substitution reaction attaches the 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group to the Boc-protected piperidine. Optimized conditions include using Cs₂CO₃ as a base in DMF at 100°C for 5 hours to enhance reaction efficiency .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by HPLC ensures >95% purity. Critical parameters include moisture control during Boc protection and rigorous temperature monitoring .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrimidine ring protons at 6.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 361.36) .
  • HPLC : Validates purity (>95%) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms spatial arrangement of the piperidine-pyrimidine system .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

ICReDD’s integrated approach combines quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to predict optimal conditions:

  • Reaction Path Search : Identifies energy barriers for pyrimidine coupling steps .
  • Solvent Selection : COSMO-RS simulations evaluate solvent effects on reaction kinetics .
  • Machine Learning : Trains models on existing data (e.g., reaction yields, solvent/base combinations) to recommend conditions for scaling .

Q. How should researchers address stability challenges during storage and handling?

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent Boc group hydrolysis .
  • Incompatibilities : Avoid strong acids/bases (e.g., TFA removes Boc) and oxidizers (e.g., peroxides) .
  • Stability Monitoring : Use periodic HPLC to detect degradation products (e.g., free piperidine or pyrimidine fragments) .

Q. What methodologies elucidate this compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) via the pyrimidine core .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) using immobilized target proteins .
  • Cellular Assays : Dose-response studies in HEK293 or HepG2 cells validate target modulation (e.g., IC₅₀ for kinase inhibition) .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Orthogonal Validation : Repeat assays with alternative methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Metabolite Screening : LC-MS identifies in vitro metabolites that may alter activity (e.g., trifluoromethyl group oxidation) .
  • Conformational Analysis : Molecular dynamics simulations assess if flexible piperidine-pyrimidine conformers affect binding .

Methodological Notes

  • Synthesis Scalability : Pilot-scale reactions (10+ grams) require continuous flow systems to maintain temperature control during exothermic steps .
  • Troubleshooting NMR Peaks : Use DEPT-135 to distinguish CH₂/CH₃ groups in the piperidine ring .
  • Ecotoxicity Testing : Follow OECD 201/202 guidelines for algal and Daphnia magna assays to assess environmental impact .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.